

Rubranol: A Comprehensive Technical Guide for Researchers

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Rubranol

CAS No.: 211126-61-3

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This whitepaper provides a detailed technical overview of **Rubranol** (CAS# 211126-61-3), a natural diarylheptanoid, summarizing its chemical properties, biological activities, sourcing, and relevant experimental methodologies for researchers and drug development professionals.

Chemical and Physical Properties

Rubranol is a phenolic compound belonging to the diarylheptanoid class, characterized by a heptane chain substituted with two aryl rings [1] [2].

- **Chemical Formula:** C₁₉H₂₄O₅ [1] [2]
- **Molecular Weight:** 332.4 g/mol [1] [2]
- **CAS Registry Number:** 211126-61-3 [1] [2] [3]
- **IUPAC Name:** 4-[(5R)-7-(3,4-dihydroxyphenyl)-5-hydroxyheptyl]benzene-1,2-diol [1]
- **Appearance:** Powder [1] [2]
- **Solubility:** Soluble in organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone [1] [2].
- **Storage:** Recommended to be desiccated at -20°C [1].

Stereochemistry: The chiral center at the 5-position has an (R)-configuration, which is explicitly defined in its SMILES string (C[C@H] . . .) and is crucial for its biological activity [1] [4].

Biological Activities and Pharmacological Profile

Rubranol has demonstrated significant biological activities in preclinical studies, primarily as an anti-inflammatory and antioxidant agent.

Table 1: Documented Biological Activities of **Rubranol**

Biological Activity	Experimental Model	Results / Potency	Citation
NO Synthase Inhibition (Anti-inflammatory)	LPS-induced NO production in RAW264.7 mouse macrophages	74% inhibition (general); IC ₅₀ values ranging from 10.2 µM to 28.4 µg/mL depending on protocol [4].	[4]
Antioxidant Activity	DPPH radical scavenging assay & NBT superoxide assay	Exhibited "excellent" antioxidant activity [5].	[5]
COX-2 Inhibition (Anti-inflammatory)	IFN-γ and LPS-induced COX2 production in RAW264.7 cells	IC ₅₀ of 45.3 µg/mL [4].	[4]

Natural Source and Biosynthesis

Rubranol is a natural product isolated from various species of the **Alnus (alder) genus** (family Betulaceae) [6].

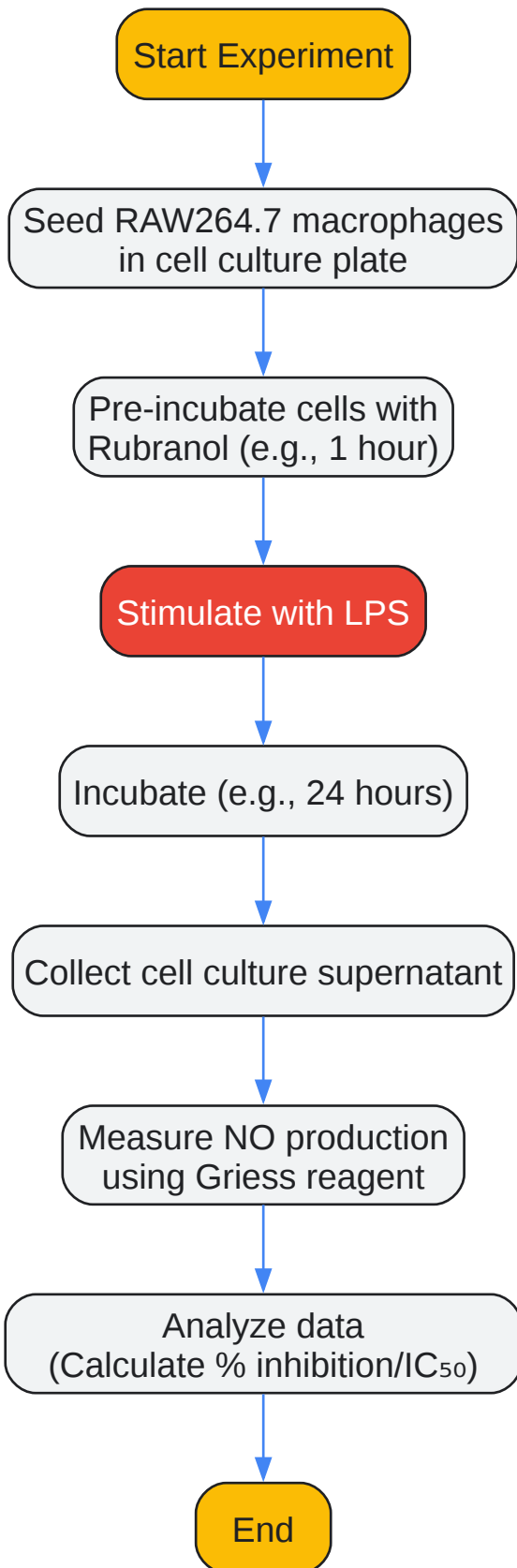
- **Primary Sources:** The herbs of *Alnus nepalensis* [1] [2], bark of *Alnus rubra* (red alder) [1] [2] [6], and *Alnus sibirica* [5].
- **Biosynthetic Context:** It is a key **aglycone moiety** for a series of diarylheptanoid glycosides, such as rubranosides A-D found in red alder bark [1] [2]. Research indicates that diarylheptanoids are part of the phenylpropanoid-acetate pathway and contribute to the plant's defense mechanisms and medicinal properties [6].

Experimental Protocols and Workflows

This section details methodologies for key experiments involving **Rubranol**, as cited in the literature.

4.1. Protocol for Assessing Anti-inflammatory Activity via NO Production Inhibition

The following workflow outlines a standard method for evaluating the anti-inflammatory activity of **Rubranol** by measuring its inhibition of Nitric Oxide (NO) production in macrophage cells [4].



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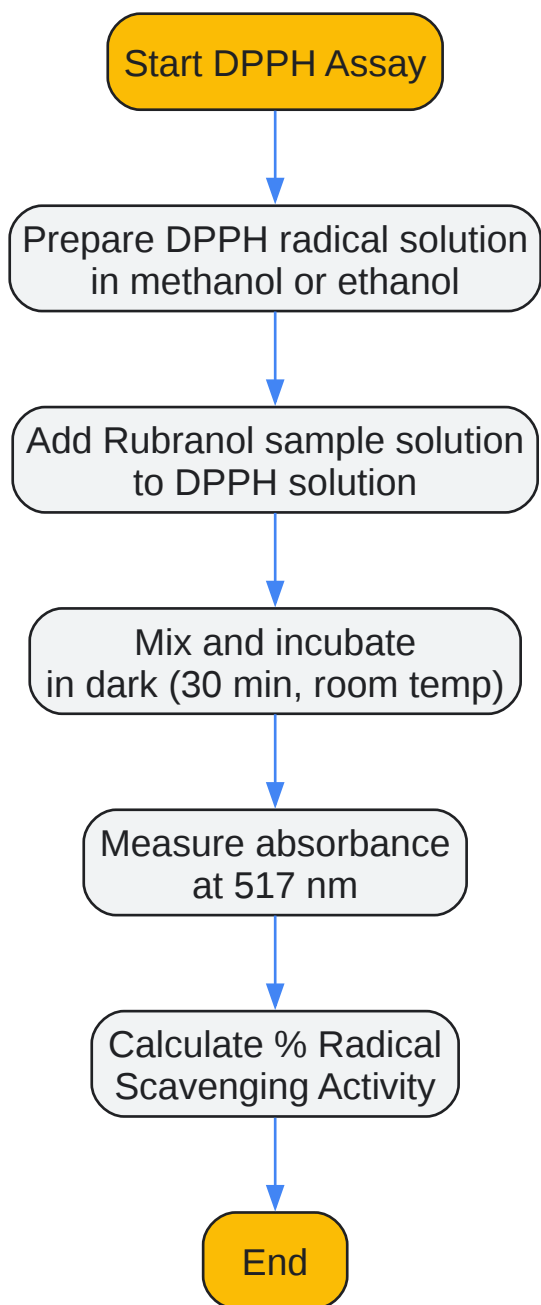
Experimental workflow for NO production inhibition.

Detailed Procedure:

- **Cell Seeding:** Seed murine RAW264.7 macrophage cells into a multi-well culture plate and allow them to adhere [4].
- **Compound Pre-treatment:** Pre-incubate the cells with various concentrations of **Rubranol** for a specified period (e.g., 0.5 to 2 hours) [4].
- **Inflammation Induction:** Stimulate the cells with Lipopolysaccharide (LPS), with or without IFN- γ , to induce inflammation and NO production [4].
- **Incubation:** Continue incubation for a set duration, typically 20-24 hours [4].
- **NO Measurement:** After incubation, collect the cell culture supernatant. Measure nitrite concentration (a stable product of NO) using the Griess reagent. This involves mixing the supernatant with an equal volume of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-1-naphylethylenediamine dihydrochloride. The absorbance is measured at 540-550 nm [4].
- **Data Analysis:** Calculate the percentage inhibition of NO production compared to the LPS-stimulated control and determine the IC₅₀ value.

4.2. Protocol for Assessing Antioxidant Activity via DPPH Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate the antioxidant potential of compounds like **Rubranol** [5].



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DPPH radical scavenging assay workflow.

Detailed Procedure:

- **Solution Preparation:** Prepare a 0.1-0.2 mM DPPH solution in a suitable solvent like methanol or ethanol [5].
- **Reaction Setup:** Add a fixed volume of the **Rubranol** sample solution (at different concentrations) to the DPPH solution. A control is prepared by adding solvent without the sample to the DPPH solution.

A blank is also prepared with the sample and solvent without DPPH.

- **Incubation:** Vortex the mixture and incubate it in the dark at room temperature for approximately 30 minutes.
- **Absorbance Measurement:** Measure the absorbance of the solution at 517 nm against the blank.
- **Calculation:** Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging Activity = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] * 100$ where A_{control} is the absorbance of the control reaction and A_{sample} is the absorbance in the presence of **Rubranol**.

Research Applications and Future Directions in Drug Discovery

Rubranol's strong anti-inflammatory and antioxidant profile makes it a promising candidate for further investigation in several areas of therapeutic development.

- **Lead for Anti-inflammatory Drugs:** Its potent inhibition of NO and COX-2 production positions it as a potential lead compound for developing new anti-inflammatory and neuroprotective agents [4] [5].
- **Role in Natural Product Research:** As a definitive aglycone of bioactive glycosides, it serves as a critical reference standard for the discovery, purification, and metabolic study of other diarylheptanoids [1] [2] [6].
- **Integration with Modern Drug Discovery Paradigms:** Future work on **Rubranol** can leverage contemporary trends, including:
 - **AI and In-Silico Screening:** For analog design, target prediction, and ADMET property estimation [7] [8].
 - **Advanced Target Engagement Methods:** Such as Cellular Thermal Shift Assay (CETSA) to validate direct target binding in physiologically relevant cellular environments [8].
 - **Multiparametric Optimization:** Its structure could inspire the development of spirocyclic or other conformationally restricted analogs to improve drug-like properties [9].

Important Note for Researchers

- **For Research Use Only:** The information presented is for research and development purposes only. **Rubranol** is not intended for diagnostic or therapeutic use in humans [4].
- **Supplier Considerations:** **Rubranol** is available from various chemical suppliers (e.g., BioCrick, ChemFaces, MedChemExpress). Researchers should independently verify the purity, identity, and safety data of the compound from their chosen supplier before use [1] [2] [4].

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